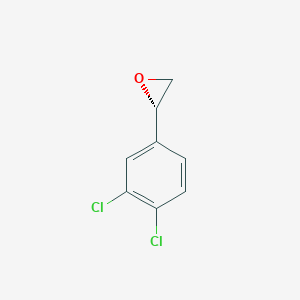
(R)-2-(3,4-dichlorophenyl)oxirane
Descripción general
Descripción
“®-2-(3,4-dichlorophenyl)oxirane” is an organic compound with the CAS Number: 141303-34-6 . It has a molecular weight of 189.04 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “®-2-(3,4-dichlorophenyl)oxirane” is C8H6Cl2O . The InChI Code is 1S/C8H6Cl2O/c9-6-2-1-5 (3-7 (6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :
- (R)-2-(3,4-dichlorophenyl)oxirane has been studied for its role in the synthesis of certain compounds with biological activity. For instance, it has been used in the synthesis of phenylalkyloxirane-2-carboxylic acids, which exhibit blood glucose lowering activities in rats (Eistetter & Wolf, 1982).
Application in Antidepressant Synthesis :
- This compound has been involved in the synthesis of DOV21947, an antidepressant. The synthesis process involves multiple steps, including the use of (R)-2-(3,4-dichlorophenyl)oxirane, and yields an overall production of about 35% (L. Jian-qi, 2008).
Polymer Research :
- In polymer chemistry, derivatives of (R)-2-(3,4-dichlorophenyl)oxirane, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, have been synthesized and polymerized to form polymers with specific structural properties (Merlani et al., 2015).
Chemical Synthesis and Stereochemistry :
- The compound has been utilized in the synthesis of optically active antifungal azoles, showcasing its utility in producing stereochemically complex molecules (Tasaka et al., 1993).
Environmental Applications :
- Research has also been conducted on the degradation of herbicides in aqueous mediums, where similar compounds to (R)-2-(3,4-dichlorophenyl)oxirane were studied (Conte et al., 2016).
Safety and Hazards
“®-2-(3,4-dichlorophenyl)oxirane” is classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-2-(3,4-Dichlorophenyl)oxirane | |
CAS RN |
141303-34-6 | |
| Record name | (2R)-2-(3,4-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

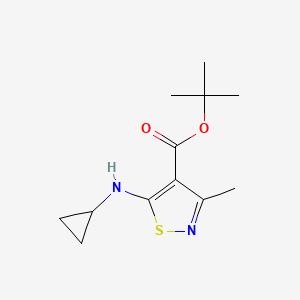

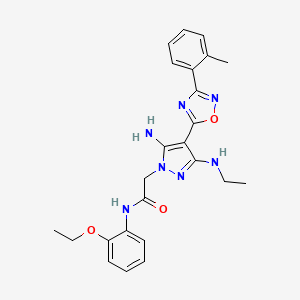

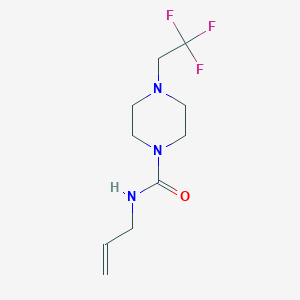
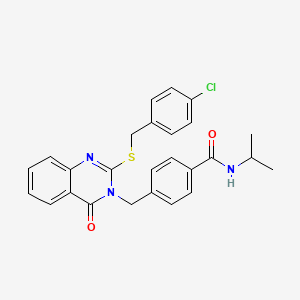

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)
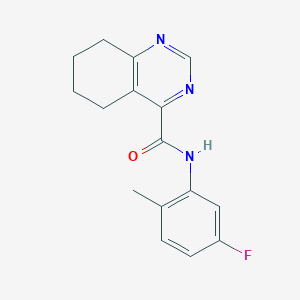
![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)
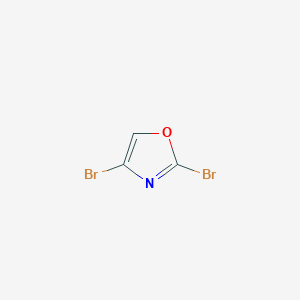
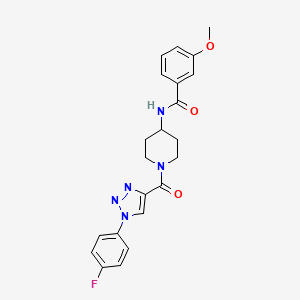
![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)
